N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide is a chemical compound characterized by its unique structure, which includes a nitro group, a cyanomethyl group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium cyanide (NaCN) and trifluoroacetic anhydride (TFAA).
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Production of amines or hydroxylamines.
Substitution: Generation of cyano-substituted compounds or trifluoroacetamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research in biology has explored the potential of this compound as a probe for studying biological systems. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: In the medical field, N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide has been investigated for its pharmacological properties. It may serve as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoroacetamide group, for instance, can engage in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
N-(4-cyanomethyl-2-nitrophenyl)-acetamide
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
N-(3-nitrobiphenyl-4-yl)-2-phenylacetamide
N-(4-ethoxy-2-nitrophenyl)-acetamide
Uniqueness: N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide stands out due to its trifluoroacetamide group, which imparts unique chemical stability and reactivity compared to its analogs. This feature makes it particularly useful in applications requiring robustness against harsh conditions.
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Properties
IUPAC Name |
N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)9(17)15-7-2-1-6(3-4-14)5-8(7)16(18)19/h1-2,5H,3H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWAKMRUQNHLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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